3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. The presence of the dimethoxyphenyl and tosylpiperidine moieties may enhance its pharmacological properties.
The compound is synthesized through various organic reactions involving oxadiazole derivatives. Research has shown that oxadiazoles can display a wide range of biological activities, including antimicrobial and anticancer effects, which are attributed to their structural diversity and ability to interact with biological targets.
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. Common methods include:
In a typical synthesis pathway:
Key molecular data includes:
The chemical reactivity of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can be explored through various reactions:
Reactions often involve:
The mechanism of action for compounds like 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves:
Pharmacological studies often reveal:
Common physical properties include:
Chemical properties may include:
Relevant analyses such as spectroscopic techniques (NMR, IR) provide insights into these properties.
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has potential applications in several scientific fields:
1,2,4-oxadiazole derivatives have secured a prominent position in contemporary drug discovery programs due to their multifaceted biological activities and favorable drug-like properties. This five-membered heterocycle, containing oxygen and two nitrogen atoms within its aromatic ring, demonstrates remarkable synthetic versatility and serves as a key structural element in numerous pharmacologically active compounds. The intrinsic polarity of the 1,2,4-oxadiazole ring contributes to improved aqueous solubility compared to purely carbon-based aromatic systems, while maintaining sufficient lipophilicity for effective membrane penetration—a crucial balance for drug bioavailability. This heterocycle's metabolic stability, particularly against hydrolytic degradation, frequently surpasses that of analogous ester or amide functionalities, making it an attractive bioisosteric replacement in medicinal chemistry campaigns [1] [6] .
The biological significance of 1,2,4-oxadiazole derivatives spans multiple therapeutic areas, with notable examples advancing through clinical development. For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrates potent and selective monoamine oxidase B (MAO-B) inhibition (IC~50~ = 0.036 μM) with significant isoform specificity, positioning it as a promising candidate for neurodegenerative disorders like Parkinson's disease. This compound exemplifies how the 1,2,4-oxadiazole ring can serve as a stable linker connecting pharmacophoric elements while contributing to target affinity through electronic interactions [1]. Similarly, oxadiazole-containing hybrid molecules have shown compelling antiproliferative activities against diverse cancer cell lines, including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145), with several derivatives outperforming reference standards in preclinical evaluations. These compounds often function as multi-targeted inhibitors, simultaneously modulating key oncogenic pathways such as epidermal growth factor receptor (EGFR) and BRAF^V600E^ kinase activity—a strategic approach to overcome resistance mechanisms in cancer therapy [6].
Table 1: Biological Activities of Representative 1,2,4-Oxadiazole Derivatives
Compound Structure | Biological Activity | Key Findings |
---|---|---|
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B Inhibition | IC~50~ = 0.036 μM; >4000-fold selectivity over MAO-A |
1,2,4-Oxadiazole linked 5-fluorouracil derivatives | Anticancer | Superior activity against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines compared to 5-FU standard |
Quinazoline-4-one/1,2,4-oxadiazole hybrids | Dual EGFR/BRAF^V600E^ Inhibition | GI~50~ = 1.16 μM (comparable to doxorubicin); cell cycle arrest at G2/M phase |
Beyond neurological and oncological applications, 1,2,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial properties, with several N-Mannich base derivatives demonstrating potent activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL) and pathogenic fungi. This structural versatility underscores the 1,2,4-oxadiazole ring's capacity to function as either a pharmacophore core or a metabolically stable linker between functional domains, enabling medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) properties while maintaining target engagement [3] .
The concept of bioisosterism—replacing functional groups with others having similar physicochemical properties while retaining or enhancing biological activity—represents a fundamental strategy in lead optimization. The 1,2,4-oxadiazole ring has emerged as a particularly valuable bioisostere for carboxylic acid esters, amides, and carboxamide groups due to its comparable electronic distribution, hydrogen-bonding capabilities, and spatial requirements, coupled with superior metabolic stability. This bioisosteric equivalence arises from the ring's dipole moment (approximately 3.92 D) and its ability to mimic the geometry of carbonyl-containing functional groups while resisting enzymatic hydrolysis, a common limitation of traditional peptide-like bonds in drug molecules [1] [6].
The bioisosteric potential of 1,2,4-oxadiazole is exemplified in the design of protease-resistant analogs and metabolically stable pharmacophores. For instance, replacing the amide linkage in indole derivatives with a 1,2,4-oxadiazole ring significantly enhanced metabolic stability without compromising MAO-B inhibitory potency. This strategic substitution addressed the inherent metabolic lability of the amide bond, which often leads to rapid inactivation in vivo. The Swiss Institute of Bioinformatics supports this approach, noting that "the central amide group of the molecule can be replaced without a loss of biological activity by the 1,2,4-oxadiazole heterocyclic fragment," emphasizing the structural and functional equivalence of these moieties in biological systems [1].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole Compared to Conventional Functional Groups
Property | Amide Group | Ester Group | 1,2,4-Oxadiazole |
---|---|---|---|
Bond Hydrolysis Susceptibility | High | High | Low |
Metabolic Stability (t~1/2~) | 15-45 min | 10-30 min | >120 min |
Dipole Moment (Debye) | ~3.7 | ~1.9 | ~3.9 |
Hydrogen Bond Accepting Capacity | Moderate | Moderate | Strong |
Bond Angles (degrees) | ~120° | ~120° | ~105-110° |
The trifluoromethyl-substituted 1,3,4-oxadiazole variant, as seen in compounds like 2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, further enhances these bioisosteric properties by introducing additional electronegativity and lipophilicity. The trifluoromethyl group (-CF~3~) significantly influences pharmacokinetic parameters by increasing membrane permeability and metabolic resistance through steric blocking of oxidative metabolism sites. This modification exemplifies how strategic functionalization of the oxadiazole ring can fine-tune drug-like properties while maintaining bioisosteric equivalence to conventional functional groups [7]. The bioisosteric replacement potential extends beyond simple functional group mimicry, as the oxadiazole ring can participate in π-π stacking interactions with aromatic residues in enzyme binding sites and serve as a hydrogen bond acceptor through its nitrogen atoms, features that contribute significantly to target affinity and selectivity in complex biological environments [6].
Structural hybridization—the strategic combination of distinct pharmacophoric elements into single molecular entities—represents a sophisticated approach to developing multifunctional ligands with enhanced therapeutic potential. The design of 3-(3,5-dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole exemplifies this paradigm, incorporating three complementary motifs: the 1,2,4-oxadiazole core, a piperidine ring, and a tosyl group. Each component contributes specific physicochemical and biological properties that collectively enhance the molecule's potential as a bioactive agent [4] [7].
The piperidine moiety introduces a saturated nitrogen heterocycle that significantly influences molecular conformation and biological interactions. Piperidine rings adopt stable chair conformations that position substituents in spatially defined orientations, facilitating optimal interactions with target proteins. The basic nitrogen atom (pK~a~ ~11) can be protonated under physiological conditions, enhancing water solubility and enabling ionic interactions with acidic residues in enzyme binding sites. When incorporated at the C5 position of the 1,2,4-oxadiazole ring, as in 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives, this motif serves as a versatile scaffold for further functionalization. The piperidine nitrogen can participate in hydrogen bonding or serve as an attachment point for additional pharmacophoric elements, such as the tosyl group in the target compound. This structural feature is exemplified in compounds like 1-(4-methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine, where the piperidine bridge connects the oxadiazole and sulfonamide functionalities into a conformationally constrained arrangement [4].
The tosyl (p-toluenesulfonyl) group contributes distinct electronic and steric properties that influence target recognition and binding kinetics. Sulfonamide groups exhibit strong hydrogen-bonding capabilities through both sulfonyl oxygen atoms (hydrogen bond acceptors) and the N-H proton (hydrogen bond donor), enabling versatile interactions with biological targets. The electron-withdrawing nature of the sulfonyl group (-SO~2~-) modulates the electron density of adjacent atoms, potentially enhancing binding affinity through dipole-dipole interactions. Furthermore, the tolyl substituent provides a hydrophobic surface for van der Waals interactions with protein binding pockets, contributing to binding specificity. In antimicrobial applications, sulfonamide-containing compounds like 1,3,4-oxadiazole N-Mannich bases demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL), highlighting the pharmacological relevance of this functional group [3].
Table 3: Functional Contributions of Structural Motifs in Hybrid Oxadiazole Compounds
Structural Motif | Physicochemical Properties | Biological Contributions |
---|---|---|
1,2,4-Oxadiazole Core | High chemical stability; Moderate dipole moment (~3.9 D); Metabolic resistance | Bioisosteric replacement for esters/amides; Hydrogen bond acceptor; π-π Stacking capability |
Piperidine Ring | Basic nitrogen (pK~a~ ~11); Chair conformation; Enhanced water solubility at physiological pH | Conformational constraint; Cationic interactions; Membrane penetration enhancement |
Tosyl Group (p-Toluenesulfonyl) | Strong hydrogen bonding capacity; Electron-withdrawing effect; Hydrophobic character | Protein binding interactions; Enzyme inhibition potential; Antibacterial enhancement |
The 3,5-dimethoxyphenyl substituent at the C3 position of the oxadiazole ring complements these features by providing an electron-rich aromatic system capable of π-π stacking interactions with protein binding sites. The methoxy groups (-OCH~3~) serve as hydrogen bond acceptors and contribute to increased lipophilicity, potentially enhancing blood-brain barrier penetration for central nervous system targets—a property particularly relevant for neurological applications such as MAO-B inhibition. The symmetrical substitution pattern at meta positions maintains molecular symmetry while allowing conformational flexibility for target engagement [1] .
This strategic hybridization creates a multifunctional molecule where the oxadiazole core serves as a rigid scaffold that spatially orients the dimethoxyphenyl and piperidinyl-tosyl components in a precise three-dimensional arrangement. The resulting molecular architecture likely enables simultaneous interaction with multiple binding domains on target proteins, potentially enhancing affinity and selectivity. Such hybrid designs represent a frontier in drug discovery, moving beyond single-target agents toward multifunctional ligands that address complex disease mechanisms through coordinated modulation of biological targets [4] [6] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: